molecular formula C18H29N5O3S B2867908 N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1797725-14-4

N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Katalognummer B2867908
CAS-Nummer: 1797725-14-4
Molekulargewicht: 395.52
InChI-Schlüssel: UWNAARKPXAEHQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H29N5O3S and its molecular weight is 395.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Process Development

  • The compound has been involved in the development of stereoselective and economical syntheses for potent receptor antagonists. A specific example is the creation of a CGRP receptor antagonist, highlighting a convergent, stereoselective synthesis approach (Cann et al., 2012).

Anti-acetylcholinesterase Activity

  • Piperidine derivatives, including those structurally related to the compound , have been synthesized and evaluated for their anti-acetylcholinesterase activity. These compounds show promise as potent inhibitors, offering potential therapeutic applications in neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).

Novel Rho Kinase Inhibitors

  • The compound has been part of research into developing novel Rho kinase inhibitors. These inhibitors are investigated for their potential in treating central nervous system disorders, showcasing the compound's role in therapeutic developments for neurological conditions (Wei et al., 2016).

Molecular Interaction Studies

  • Investigations into molecular interactions with receptors, like the CB1 cannabinoid receptor, have utilized compounds structurally similar to the one . These studies contribute to our understanding of receptor-ligand interactions and drug development (Shim et al., 2002).

Lewis Basic Catalysts in Organic Synthesis

  • Piperidine-based compounds have been developed as Lewis basic catalysts for organic synthesis processes, such as the hydrosilylation of N-aryl imines. These findings are significant for the field of synthetic organic chemistry (Wang et al., 2006).

Antimicrobial and Antifungal Activities

  • Piperidine and its derivatives have been synthesized and screened for their antimicrobial and antifungal activities. This research contributes to the development of new treatments for bacterial and fungal infections, emphasizing the compound's potential in medicinal chemistry (Wang et al., 2016).

Antipsychotic Agent Development

  • The compound and its derivatives have been explored for their potential as antipsychotic agents. This includes studies on receptor affinities and in vivo activities, relevant to psychiatric medication development (Park et al., 2010).

Eigenschaften

IUPAC Name

N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O3S/c1-14-3-4-17(21-20-14)22-9-5-15(6-10-22)13-19-18(24)16-7-11-23(12-8-16)27(2,25)26/h3-4,15-16H,5-13H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNAARKPXAEHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.